molecular formula C13H17Cl3N4 B13595935 4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride

4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride

Cat. No.: B13595935
M. Wt: 335.7 g/mol
InChI Key: LRKDIAIGGVQART-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride is a chemical compound that belongs to the class of triazoles It is characterized by the presence of a 4-chlorophenyl group attached to a triazole ring, which is further connected to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable precursor reacts with the triazole ring.

    Formation of the Piperidine Moiety: The piperidine ring is synthesized and then attached to the triazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with a piperidine moiety and a 4-chlorophenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H17Cl3N4

Molecular Weight

335.7 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)triazol-1-yl]piperidine;dihydrochloride

InChI

InChI=1S/C13H15ClN4.2ClH/c14-11-3-1-10(2-4-11)13-9-18(17-16-13)12-5-7-15-8-6-12;;/h1-4,9,12,15H,5-8H2;2*1H

InChI Key

LRKDIAIGGVQART-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(N=N2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

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